molecular formula C15H14 B1345522 2,7-Dimethyl-9h-fluorene CAS No. 2851-80-1

2,7-Dimethyl-9h-fluorene

Cat. No. B1345522
CAS RN: 2851-80-1
M. Wt: 194.27 g/mol
InChI Key: KRPHZIRPXLJJIZ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-9h-fluorene is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with methyl groups attached at the 2 and 7 positions. This compound is of interest due to its potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other luminescent materials .

Synthesis Analysis

The synthesis of 2,7-dimethyl-9h-fluorene derivatives can be achieved through various methods. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED materials, can be synthesized from fluorene using bromination, methylation, and Grignard reactions . Another approach involves the acid-catalyzed condensation of 9-fluorenone with resorcinol to form a spiro framework, followed by nucleophilic substitution and catalytic reduction to produce novel polyimides derived from the fluorene derivative .

Molecular Structure Analysis

The molecular structure of fluorene derivatives, such as 1,8-dimethylfluoren-9-one, has been determined by X-ray crystallography. These molecules are nearly planar, with the benzene rings showing a mutual inclination close to 180 degrees. The presence of methyl groups can influence the bond angles and orientations around the fluorene core .

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including photoisomerization and cycloadditions. For example, the photoisomerization of 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene has been studied, revealing significant quantum yields for the process . Additionally, benz[c]indeno[2,1-a]fluorene, a derivative with a naphthoquinodimethane moiety, can undergo cycloadditions due to its singlet biradical character .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For instance, polyimides derived from fluorene derivatives exhibit excellent thermal stability, low moisture absorption, and low dielectric constants, making them suitable for electronic applications . The optical properties, such as fluorescence emission, are also notable in these compounds, with some showing blue light emission with high quantum yield .

Scientific Research Applications

pH Sensing and Logic Gates

2,7-Bis(4-dimethylaminophenyl)-9-(cycloheptatrienylidene)fluorene has been synthesized and shown to function as a remarkable ratiometric pH sensor. This derivative demonstrates tunable two-input/multi-output system capabilities integrated with an NOR logic gate, highlighting its potential in computing switch applications (Wang, Zheng, & Lu, 2005).

Luminescence and Fluorescent Sensing

A series of lanthanide coordination compounds based on 4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid have shown superior luminescence properties and the ability to detect various cations and anions simultaneously. These compounds are highlighted for their excellent heat resistance and are superior to other probes in terms of detection limits and efficiency (Li, Zhou, Bai, & Xing, 2020).

Electroluminescent Devices

Novel electroluminescent conjugated polyelectrolytes based on polyfluorene have been developed, showcasing applications in device fabrication. These materials exhibit high external quantum efficiencies and are promising for the creation of high-performance electroluminescent devices (Huang, Wu, Wang, Yang, & Cao, 2004).

Hydroxide Ion Conducting Polymers

Fluorene-based polymers with pendant alkyltrimethylammonium groups have been synthesized, demonstrating high hydroxide ion conductivities and exceptional chemical stability. These findings indicate their potential in the development of chemically stable anion exchange membrane fuel cells (Lee, Mohanty, & Bae, 2015).

Synthesis and Characterization

The synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED materials, demonstrates the versatility of 2,7-Dimethyl-9H-fluorene as a precursor in material science. This work outlines a process route with high yield and short reaction time, underlining its practical value in the synthesis of advanced materials (Xue-feng, 2013).

Safety And Hazards

The safety and hazards of “2,7-Dibromo-9,9-dimethyl-9H-fluorene”, a related compound, have been mentioned. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,7-dimethyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-10-3-5-14-12(7-10)9-13-8-11(2)4-6-15(13)14/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPHZIRPXLJJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182733
Record name 2,7-Dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-9h-fluorene

CAS RN

2851-80-1
Record name 2,7-Dimethylfluorene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC407703
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407703
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dimethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dimethyl-9H-fluorene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXU7QRC6SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 2,7-dimethylfluorenone (7.0 g, 32.8 mmol), methanol (100 mL), ethyl acetate (50 mL), acetic acid (20 mL) and palladium hydroxide (20% on carbon, water content 44.43%, 0.5g) was hydrogenated in a shaker at 26 psi of hydrogen for 4 hr. The reaction was monitored by TLC (silica, 10% ethyl acetate/hexane). The catalyst was filtered out and the solvents were removed in vacuum. Treatment of the residue with methanol afforded 5.7 g (89.3%) of 2,7-dimethylfluorene.
Name
2,7-dimethylfluorenone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SH Jung, DY Kim, HN Cho… - Journal of Polymer Science …, 2006 - Wiley Online Library
A new series of fluorene‐based polyquinoxalines with an ether linkage in the main chain were prepared by the polycondensation reaction between a tetraketone monomer and 3,3′,4,4…
Number of citations: 18 onlinelibrary.wiley.com
PU Biedermann, JJ Stezowski… - Chemistry–A European …, 2006 - Wiley Online Library
The nature of the thermochromic form of overcrowded bistricyclic aromatic enes (BAEs) has been controversial for a century. We report the single‐crystal X‐ray structure analysis of the …
MA Chanu, S Mondal, N Zehra… - ACS Applied Polymer …, 2022 - ACS Publications
Bilirubin (BR) is a potent biomarker for jaundice and liver malfunction. However, its quantitative determination remains a bottleneck due to the interference of numerous biomolecules …
Number of citations: 8 pubs.acs.org
NS Mills, EE Burns, J Hodges, J Gibbs… - The Journal of …, 1998 - ACS Publications
Oxidation of 2,7-disubstituted tetrabenzo[5.5]fulvalene derivatives 1a−d resulted in the formation of dications which are fluorenyl cations linked by a single bond. These fluorenyl cations …
Number of citations: 38 pubs.acs.org
J Gruber, RWC Li, LH Aguiar, TL Garcia… - Synthetic metals, 2006 - Elsevier
The electrosynthesis of a soluble poly(fluorenylene vinylene) derivative, namely poly(9,9-dioctyl-2,7-fluorenylene vinylene) (PDO27FV), its characterization, photophysical properties …
Number of citations: 22 www.sciencedirect.com
Z Liu, B Luo, X Liu, Y Hu, B Wu… - European Journal of …, 2016 - Wiley Online Library
Unlike the widely studied linear diaryliodoniums as electrophilic arylating reagents, cyclic diaryliodoniums have the potential to initiate dual arylations with atom and step economy. In …
V Joshi, T Senthilkumar - researchgate.net
This review report provides information on the specific conjugated polymer (CP)-based fluorescence probes for bilirubin detection. Few CPs are available, used to detect bilirubin at the …
Number of citations: 0 www.researchgate.net
SH Abdelwahed - 2006 - search.proquest.com
We have designed and synthesized a modified calixarene derivative that allows, for the first time, the isolation of a stable cation radical salt that binds a single molecule of nitric oxide …
Number of citations: 1 search.proquest.com
CF Dickinson - 2022 - search.proquest.com
PART I: CATALYTIC ASYMMETRIC NAZAROV CYCLIZATIONS: The synthesis of all-carbon quaternary stereocenters remains a significant challenge in organic synthesis. Even more …
Number of citations: 2 search.proquest.com
Y Guo, C Wei, R Wang, Y Xiang - Analytical Biochemistry, 2023 - Elsevier
The accumulation of bilirubin in blood is associated with many diseases. Sensitive and accurate detection of bilirubin is of great significance for personal health care. The rapid …
Number of citations: 2 www.sciencedirect.com

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